molecular formula C13H11NO2 B1350444 6-(4-Methylphenoxy)nicotinaldehyde CAS No. 338960-65-9

6-(4-Methylphenoxy)nicotinaldehyde

Cat. No. B1350444
M. Wt: 213.23 g/mol
InChI Key: SISORSWVBWIJDU-UHFFFAOYSA-N
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Description

“6-(4-Methylphenoxy)nicotinaldehyde” is a chemical compound with the molecular formula C13H11NO2123. It has a molecular weight of 213.23 g/mol23.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “6-(4-Methylphenoxy)nicotinaldehyde”. However, it’s available for purchase from various chemical suppliers for research purposes43.



Molecular Structure Analysis

The molecular structure of “6-(4-Methylphenoxy)nicotinaldehyde” consists of 13 carbon atoms, 11 hydrogen atoms, and 2 oxygen atoms23. The InChI code for this compound is 1S/C13H11NO2/c1-10-2-5-12(6-3-10)16-13-7-4-11(9-15)8-14-13/h2-9H,1H31.



Chemical Reactions Analysis

Specific chemical reactions involving “6-(4-Methylphenoxy)nicotinaldehyde” are not readily available in the sources I found. More research may be needed to fully understand its reactivity.



Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(4-Methylphenoxy)nicotinaldehyde” include a molecular weight of 213.24 g/mol423. The compound has a melting point of 66-68°C4.


Scientific Research Applications

Synthesis and Chemical Reactions

6-(4-Methylphenoxy)nicotinaldehyde serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its versatility in chemical reactions. For instance, it can react with 2-cyanoethanethioamide to produce thieno[2,3-b]pyridine derivatives, showcasing its utility in generating novel heterocyclic frameworks with potential antiviral activities (Attaby et al., 2007). Additionally, its reactions with primary amines, glycols, and 1,2-phenylenediamine have been explored to form corresponding azomethines, 1,3-dioxolanes, and 2,3-dihydrobenzylimidazoles, further illustrating its role in the synthesis of functionally diverse molecules (Shatirova & Nagieva, 2020).

Antiprotozoal Activity

Derivatives of 6-(4-Methylphenoxy)nicotinaldehyde have shown significant antiprotozoal activity. For example, compounds synthesized from it have been evaluated for their efficacy against Trypanosoma b.rhodesiense and Plasmodium falciparum, with some derivatives demonstrating potent inhibitory effects, indicating potential applications in the treatment of diseases such as sleeping sickness and malaria (Ismail et al., 2003).

Antioxidant and Antitumor Properties

The antioxidant activity of compounds derived from 6-(4-Methylphenoxy)nicotinaldehyde has been explored, with studies indicating that these derivatives can exhibit significant antioxidant properties. This suggests potential applications in the development of antioxidant agents for therapeutic or cosmetic uses (Amorati et al., 2003). Moreover, some synthesized compounds have demonstrated cytostatic effects on human cancer cells, highlighting their potential as lead compounds in the development of anticancer therapies (Yan et al., 2015).

Nonlinear Optical Properties

Research has also delved into the nonlinear optical properties of hydrazones derived from 6-(4-Methylphenoxy)nicotinaldehyde, revealing their potential in optical device applications such as optical limiters and switches. These findings open up avenues for their use in photonics and optoelectronics (Naseema et al., 2010).

Safety And Hazards

Specific safety and hazard information for “6-(4-Methylphenoxy)nicotinaldehyde” was not found in the sources I accessed. It’s always important to handle chemical compounds with care and use appropriate safety measures.


Future Directions

The future directions for “6-(4-Methylphenoxy)nicotinaldehyde” are not specified in the sources I found. As a chemical compound, its use and research directions would depend on the specific field and context.


Relevant Papers
Unfortunately, I couldn’t find specific papers related to “6-(4-Methylphenoxy)nicotinaldehyde”. More research may be needed to find relevant literature.


Please note that this information is based on the sources I found and may not be fully comprehensive. For more detailed information, further research or consultation with a chemistry professional may be needed.


properties

IUPAC Name

6-(4-methylphenoxy)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-10-2-5-12(6-3-10)16-13-7-4-11(9-15)8-14-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISORSWVBWIJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377271
Record name 6-(4-methylphenoxy)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methylphenoxy)nicotinaldehyde

CAS RN

338960-65-9
Record name 6-(4-methylphenoxy)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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